![molecular formula C13H16N6O B6075495 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent binding affinity towards various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, making it a promising candidate for the development of novel drugs for the treatment of various disorders.
Mechanism of Action
The mechanism of action of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and D2 receptors. This unique pharmacological profile makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone exhibits various biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, behavior, and cognition. It has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is its high binding affinity towards various receptors, making it a potent tool for the study of receptor-ligand interactions. However, one of the limitations is its poor solubility in water, which can hinder its use in certain experiments.
Future Directions
There are several future directions for the study of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone. One of the potential areas of research is the development of novel drugs for the treatment of various neurological and psychiatric disorders based on its unique pharmacological profile. Another potential area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the improvement of its solubility can also be potential areas of research.
Conclusion:
In conclusion, 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique pharmacological profile makes it a promising candidate for the development of novel drugs for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesis Methods
The synthesis of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone can be achieved through various methods. One of the commonly used methods involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 1-(2-pyrimidinyl)piperazine in the presence of a base such as potassium carbonate. The reaction mixture is then heated to obtain the desired product.
properties
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-9-11(20)17-13(16-10)19-7-5-18(6-8-19)12-14-3-2-4-15-12/h2-4,9H,5-8H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAVUQZADZISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.